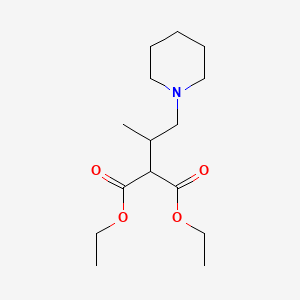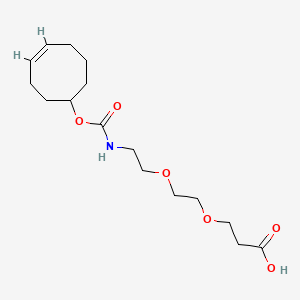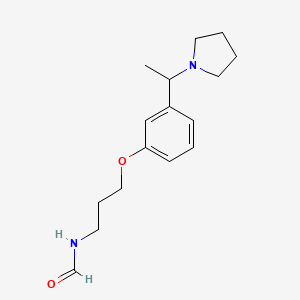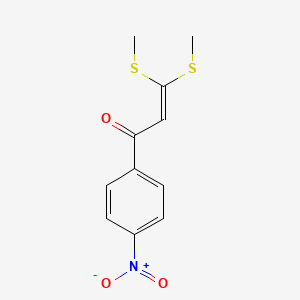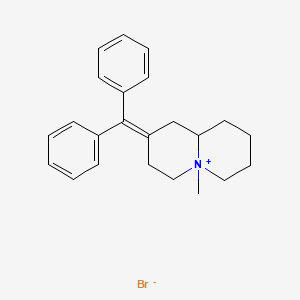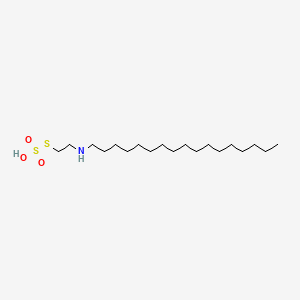
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C19H41NO3S2 It is an organosulfur compound that features a thiol group, an amino group, and a sulfate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) can be synthesized through a multi-step process involving the reaction of ethanethiol with heptadecylamine, followed by the introduction of a sulfate ester group. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ferric oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Resulting from strong oxidation.
Substituted Amines: Produced through substitution reactions involving the amino group.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems and as a model compound for studying thiol-based reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and amino groups. These interactions can lead to the modulation of biochemical pathways, including redox reactions and enzyme inhibition. The sulfate ester group may also play a role in enhancing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacking the amino and sulfate ester groups.
2-(Dimethylamino)ethanethiol: Contains a dimethylamino group instead of the heptadecylamino group.
Tetradecyl hydrogen sulfate (ester): Similar sulfate ester group but with a different alkyl chain length.
Uniqueness
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) is unique due to its combination of a long alkyl chain, an amino group, and a sulfate ester group
Eigenschaften
CAS-Nummer |
929-46-4 |
|---|---|
Molekularformel |
C19H41NO3S2 |
Molekulargewicht |
395.7 g/mol |
IUPAC-Name |
1-(2-sulfosulfanylethylamino)heptadecane |
InChI |
InChI=1S/C19H41NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19-24-25(21,22)23/h20H,2-19H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
NOAOISNWUKHGKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



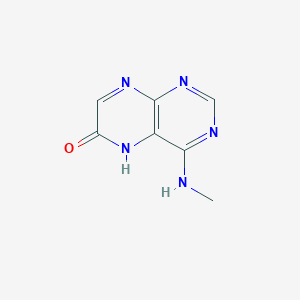
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
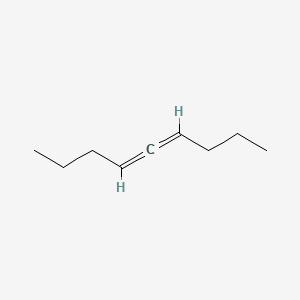
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
